6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4-amine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Addition Reactions: The piperidine ring can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, although the exact pathways and targets are still under investigation . Its effects are mediated through binding to these targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-Chloro-N-cyclopropylpyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific piperidine substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRMDDWBMIRYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=NC=N2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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